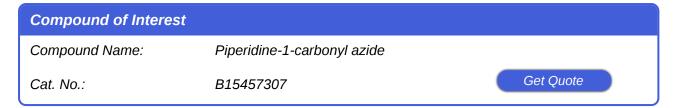


Piperidine-1-carbonyl Azide: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **piperidine-1-carbonyl azide**, a reactive intermediate of significant interest in synthetic organic chemistry. This document details its molecular properties, synthesis, and key chemical transformations, with a focus on its utility in the generation of isocyanates via the Curtius rearrangement.

Core Molecular Data

Piperidine-1-carbonyl azide is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its key quantitative data are summarized below.

Property	Value
Molecular Formula	C ₆ H ₁₀ N ₄ O
Molecular Weight	154.17 g/mol

Table 1: Molecular Properties of Piperidine-1-carbonyl Azide

The molecular weight is derived from the atomic weights of its constituent elements as detailed in the following table.



Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	С	6	12.011	72.066
Hydrogen	Н	10	1.008	10.080
Nitrogen	N	4	14.007	56.028
Oxygen	0	1	15.999	15.999
Total	154.173			

Table 2: Calculation of Molecular Weight for Piperidine-1-carbonyl Azide

Synthesis and Reactivity

Piperidine-1-carbonyl azide is primarily synthesized from piperidine-1-carbonyl chloride and an azide salt. This acyl azide is a versatile intermediate, principally utilized for its propensity to undergo the Curtius rearrangement to yield 1-(isocyanato)piperidine.

Experimental Protocol: Synthesis of Piperidine-1-carbonyl Azide

The following is a representative experimental protocol for the synthesis of **piperidine-1-carbonyl azide**, based on general methods for the preparation of acyl azides from acyl chlorides.[1]

Materials:

- Piperidine-1-carbonyl chloride (1 eq.)
- Sodium azide (NaN₃) (1.1 eq.)
- Acetone (solvent)
- Water (for workup)
- Dichloromethane (for extraction)



Anhydrous magnesium sulfate (for drying)

Procedure:

- A solution of piperidine-1-carbonyl chloride in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- A solution of sodium azide in water is added dropwise to the cooled solution of piperidine-1carbonyl chloride over a period of 15-20 minutes with vigorous stirring.
- The reaction mixture is stirred at 0 °C for an additional 1-2 hours.
- After the reaction is complete (monitored by TLC), the mixture is diluted with cold water and extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure at a low temperature to afford piperidine-1carbonyl azide.

Caution: Acyl azides are potentially explosive and should be handled with extreme care. The reaction should be carried out in a well-ventilated fume hood, and the product should not be heated excessively.

Curtius Rearrangement

Upon gentle heating, **piperidine-1-carbonyl azide** undergoes a Curtius rearrangement, a thermal decomposition that results in the loss of nitrogen gas and the formation of an isocyanate intermediate.[2][3] This reaction proceeds through a concerted mechanism with the migration of the piperidinyl group to the nitrogen atom.[2] The resulting 1-(isocyanato)piperidine can be trapped by various nucleophiles to generate a range of derivatives, such as ureas and carbamates.[2][3]

Spectroscopic Characterization

While specific spectral data for **piperidine-1-carbonyl azide** is not readily available, the following are expected characteristic spectroscopic features based on known data for acyl



azides.

- Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the azide asymmetric stretching vibration is expected in the region of 2100-2200 cm⁻¹.[4] A strong carbonyl (C=O) stretching band should also be present around 1700 cm⁻¹.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the protons of the piperidine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl azide group.

Safety and Handling

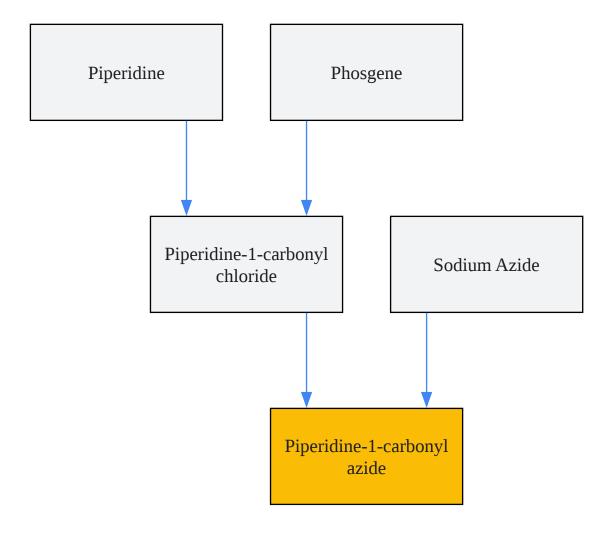
Piperidine-1-carbonyl azide is a potentially hazardous compound and should be handled with appropriate safety precautions.

- Explosion Hazard: Acyl azides can be explosive, particularly upon heating or shock.[5] It is
 crucial to avoid high temperatures and to use appropriate personal protective equipment
 (PPE), including safety glasses, lab coat, and gloves.[6][7]
- Toxicity: While specific toxicity data for **piperidine-1-carbonyl azide** is unavailable, the precursor, piperidine, is toxic and corrosive.[8][9] Therefore, it is prudent to handle the compound with care, avoiding inhalation, ingestion, and skin contact.[6]
- Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6][7]

Logical Relationships and Workflows

The following diagrams illustrate the synthesis of **piperidine-1-carbonyl azide** and its subsequent chemical transformation.

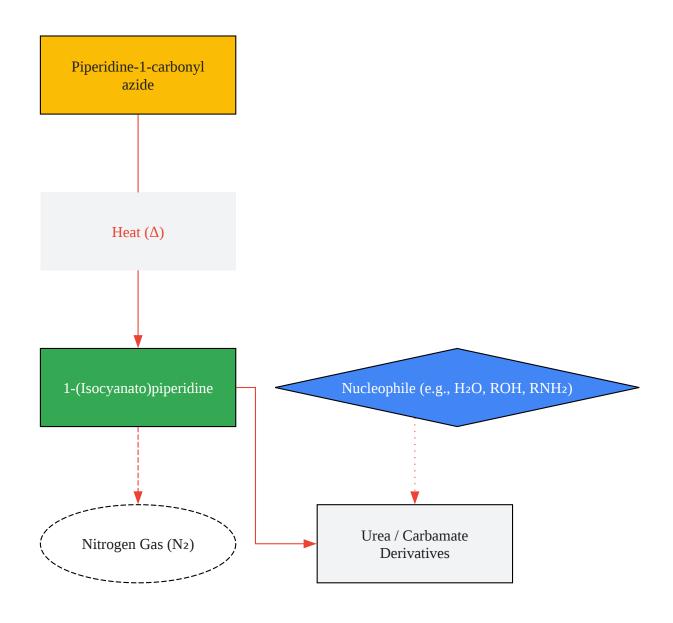




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Caption: Synthesis of Piperidine-1-carbonyl Azide.





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Caption: Curtius Rearrangement of **Piperidine-1-carbonyl Azide**.

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